

Animal Models for Studying the Effects of N-trans-caffeoyltyramine

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Compound of Interest

Compound Name: *N-trans-caffeoyloctopamine*

Cat. No.: *B12095753*

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Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

N-trans-caffeoyltyramine (NCT) is a naturally occurring phenolic amide with demonstrated therapeutic potential, particularly in the realms of metabolic disorders and gut health. As a potent agonist of Hepatocyte Nuclear Factor 4 α (HNF4 α), a critical regulator of metabolism and intestinal barrier function, NCT has garnered significant interest for its pharmacological effects. [1][2][3] These application notes provide an overview of relevant animal models and detailed protocols for investigating the in vivo and in vitro effects of NCT.

Data Presentation: Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of N-trans-caffeoyltyramine.

Table 1: In Vivo Efficacy and Safety Data for N-trans-caffeoyltyramine

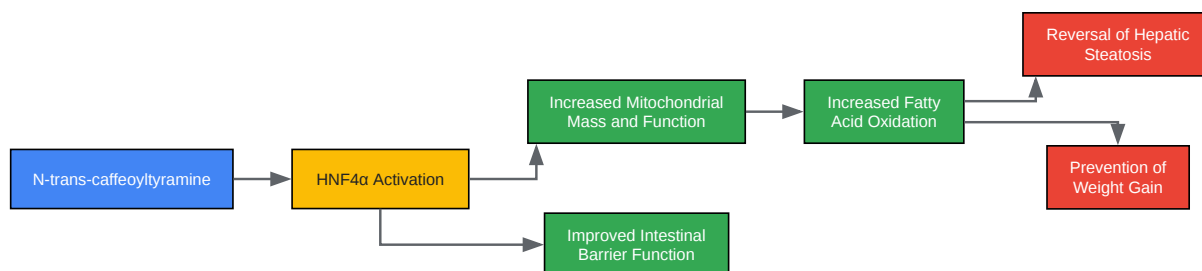
Animal Model	Dosage	Duration	Key Findings	Reference
High-Fat Diet-Induced Obese Mice (C57BL/6J)	4000 ppm in diet (~400 mg/kg/day)	10 weeks	Prevented weight gain and hepatic steatosis. Increased mitochondrial mass and function.	[1][4]
Sprague-Dawley Rats (90-day toxicity study)	Up to 1983 mg/kg bw/day	90 days	No-Observed-Adverse-Effect Level (NOAEL): 1427 mg/kg bw/day (males), 1983 mg/kg bw/day (females).	[5]
HNF4α knockout mouse model of IBD	Not specified	Not specified	Mitigated deleterious effects of a high-fat diet on HNF4α expression and improved intestinal barrier integrity.	[2][6]

Table 2: In Vitro Efficacy Data for N-trans-caffeoyltyramine

Cell Line	Treatment	Concentration	Key Findings	Reference
Human transverse colon epithelial cells	Co-cultured with TNF- α	Not specified	Dose-dependent reversal of impaired transepithelial electrical resistance (TEER) and intestinal permeability.	[3]

Signaling Pathway

The primary mechanism of action for N-trans-caffeoyltyramine is its agonistic activity on Hepatocyte Nuclear Factor 4 α (HNF4 α). This nuclear transcription factor plays a pivotal role in regulating genes involved in metabolism and maintaining intestinal barrier integrity.



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N-trans-caffeoyltyramine signaling pathway.

Experimental Protocols

High-Fat Diet-Induced Obesity Mouse Model

This model is designed to evaluate the efficacy of N-trans-caffeoyltyramine in preventing weight gain and hepatic steatosis.

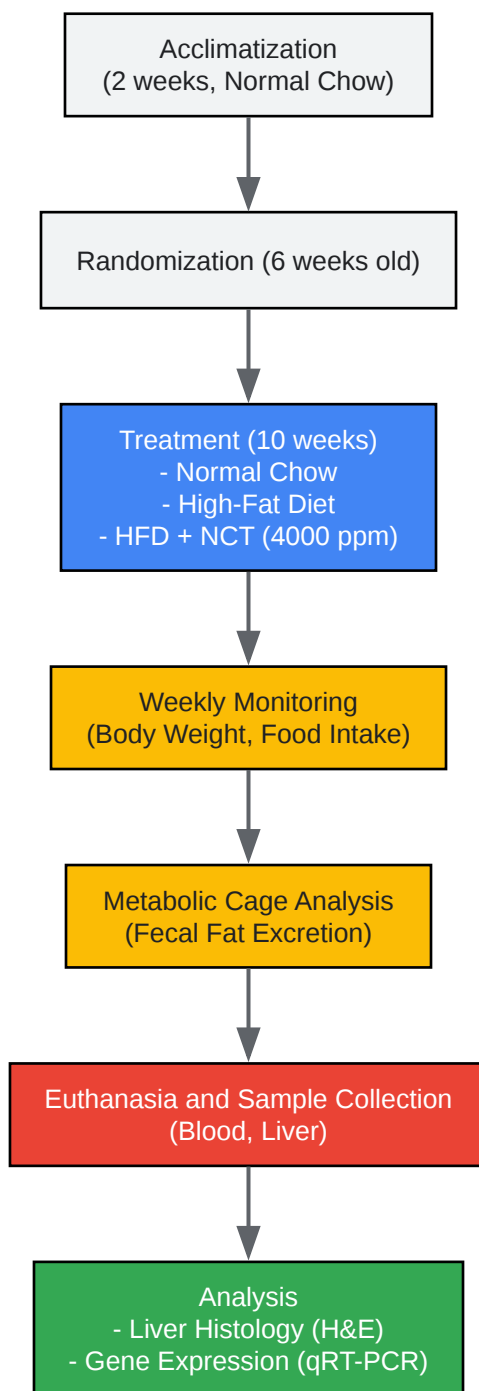
Materials:

- Male C57BL/6J mice (4 weeks old)
- Normal chow diet
- High-fat diet (HFD; e.g., 60 kcal% fat)
- N-trans-caffeoyltyramine
- Metabolic cages
- Equipment for histological analysis (liver tissue)
- Equipment for gene expression analysis (qRT-PCR)

Protocol:

- Acclimatize mice for 2 weeks on a normal chow diet.
- At 6 weeks of age, randomize mice into three groups:
 - Control group: Normal chow diet.
 - HFD group: High-fat diet.
 - HFD + NCT group: High-fat diet containing 4000 ppm N-trans-caffeoyltyramine.
- Provide diets and water ad libitum for 10 weeks.
- Monitor body weight and food intake weekly.
- At the end of the study, house mice in metabolic cages for 24 hours to collect feces for analysis of fat excretion.
- Euthanize mice and collect blood and liver tissue.
- Perform histological analysis (H&E staining) on liver sections to assess steatosis.

- Analyze gene expression of relevant markers in liver tissue (e.g., HNF4 α , genes involved in mitochondrial biogenesis).



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Workflow for the high-fat diet mouse model.

90-Day Oral Toxicity Study in Rats

This protocol is for assessing the safety profile of N-trans-caffeoyltyramine following prolonged oral administration in rats.

Materials:

- Sprague-Dawley rats
- N-trans-caffeoyltyramine
- Vehicle for administration (e.g., corn oil)
- Equipment for clinical observations, body weight measurement, and food consumption.
- Equipment for hematology, clinical chemistry, and urinalysis.
- Equipment for gross necropsy and histopathological examination.

Protocol:

- Acclimatize animals for at least 5 days.
- Randomly assign animals to control and treatment groups (e.g., low, mid, and high dose).
- Administer N-trans-caffeoyltyramine or vehicle daily by oral gavage for 90 days.
- Conduct daily clinical observations for signs of toxicity.
- Measure body weight and food consumption weekly.
- Perform ophthalmological examinations prior to and at the end of the study.
- Collect blood and urine samples for hematology, clinical chemistry, and urinalysis at specified intervals.
- At the end of the 90-day period, perform a comprehensive gross necropsy on all animals.
- Collect and preserve organs and tissues for histopathological examination.

In Vitro Intestinal Barrier Function Assay

This assay evaluates the ability of N-trans-caffeoyltyramine to protect the intestinal barrier from inflammation-induced damage.

Materials:

- Human transverse colon epithelial cells (e.g., Caco-2)
- Cell culture reagents
- Transwell inserts
- Tumor Necrosis Factor- α (TNF- α)
- N-trans-caffeoyltyramine
- Transepithelial Electrical Resistance (TEER) meter
- Fluorescently labeled marker for permeability assessment (e.g., FITC-dextran)

Protocol:

- Seed human transverse colon epithelial cells on Transwell inserts and culture until a differentiated monolayer is formed.
- Induce inflammation by adding TNF- α to the basolateral medium.
- Treat the cells with varying concentrations of N-trans-caffeoyltyramine in the apical and/or basolateral medium.
- Measure TEER at regular intervals to assess the integrity of the epithelial barrier.
- Assess intestinal permeability by adding a fluorescently labeled marker (e.g., FITC-dextran) to the apical side and measuring its appearance in the basolateral medium over time.
- Analyze the data to determine the dose-dependent effect of N-trans-caffeoyltyramine on preserving intestinal barrier function in the presence of an inflammatory stimulus.

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